N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Description
N-Benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group at the 1-position and a benzyl moiety at the amide nitrogen.
Safety protocols for handling this compound emphasize precautions against inhalation, skin contact, and environmental release, with specific storage requirements to maintain stability (e.g., inert gas handling, moisture avoidance) .
Properties
IUPAC Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-14-19-16-25-21-9-5-4-8-20(21)22(19)27-12-10-18(11-13-27)23(28)26-15-17-6-2-1-3-7-17/h1-9,16,18H,10-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFABNKYIUQAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the cyano group to an amine or the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of amines or reduced carboxamide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, modulating their activity. The cyano group and piperidine ring may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The 3-cyanoquinolin-4-yl group in the target compound distinguishes it from analogs with thienopyrrole (5b, 5d), naphthyl (), or triazinyl (CHEMBL2392714) moieties. These groups influence target selectivity; for example, thienopyrrole derivatives exhibit antiviral activity, while tetrahydroquinoline derivatives (2k) target sigma receptors .
Amide Coupling Partners :
- Benzylamine is a common coupling partner (target compound, 5b, 5e), but stereochemical modifications, such as (R)-1-phenylethyl in 5d, can alter potency and selectivity .
- Procedure A (using isobutyl chloroformate and triethylamine) is frequently employed for amide bond formation, as seen in 5b and 5d, suggesting synthetic scalability for the target compound .
Biological Activity: Antiviral Activity: Thienopyrrole derivatives (5b, 5d) inhibit neurotropic alphavirus replication with sub-micromolar EC₅₀ values, highlighting the importance of hydrophobic aromatic systems . Receptor Selectivity: The 4-chlorobenzyl group in 2k confers exceptional σ₁ receptor affinity and selectivity, whereas the target compound’s 3-cyanoquinoline may favor interactions with kinase or protease targets . Enzyme Inhibition: The SARS-CoV-2 PLpro inhibitor () demonstrates how naphthyl substituents enable protease binding, suggesting the target compound’s quinoline group could be explored for similar applications .
Computational and Experimental Data Gaps
- While docking studies for CHEMBL2392714 () and SARS-CoV-2 PLpro inhibitors () provide mechanistic insights, the target compound lacks reported computational or in vitro data, limiting direct efficacy comparisons .
Biological Activity
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. These derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The compound features a unique structure that includes a quinoline core with a cyano group at the 3-position and a piperidine ring at the 4-position, further functionalized with a benzyl group and a carboxamide moiety. This structural complexity contributes to its potential therapeutic applications.
The biological activity of this compound primarily involves the inhibition of key signaling pathways within cells. Notably, it has been shown to inhibit protein kinase B (PKB or Akt), which plays a crucial role in cell growth and survival. By inhibiting the PI3K-Akt-mTOR signaling pathway, this compound reduces cell proliferation and promotes apoptosis in cancer cells.
Cellular Effects
In vitro studies have demonstrated that this compound significantly affects various cell types. For example:
- Cancer Cells : The compound has been observed to induce apoptosis in multiple cancer cell lines by disrupting signaling pathways essential for cell survival.
- Normal Cells : While the compound exhibits selective toxicity towards cancer cells, its effects on normal cells are still under investigation.
Pharmacological Studies
Research has shown that this compound can modulate gene expression related to apoptosis and cell cycle regulation. In animal models, administration of this compound has led to significant reductions in tumor size and improved survival rates compared to control groups .
Case Studies
Several studies have explored the efficacy of this compound in different disease models:
- Cancer Models : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls .
- Autoimmune Disease Models : In lupus disease models, the compound demonstrated potential in reducing auto-antibody titers, suggesting immunomodulatory effects .
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Mechanism | PKB/Akt inhibition |
Metabolic Pathways
This compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects associated with this compound.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Microwave-assisted coupling : Enhances reaction rates and yields under solvent-free conditions, as seen in quinoline derivatives .
- Amide bond formation : Benzylamine or substituted amines are used as coupling partners, with triethylamine as a catalyst (Procedure A in ). Reaction optimization (temperature, solvent polarity) is critical; for example, DMSO or DMF improves solubility, while THF may reduce side reactions .
- Purification : Reverse-phase HPLC or column chromatography (e.g., 70% ethyl acetate/hexane) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) confirms regiochemistry of the quinoline and piperidine rings (e.g., δ 8.34 ppm for quinoline protons in DMSO-d₆) .
- Mass spectrometry : TOF ES+ MS validates molecular weight (e.g., m/z 492.0 [M+H]⁺) .
- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or steric hindrance in the piperidine-carboxamide group .
Advanced: How can researchers optimize pharmacokinetic profiles given rapid in vivo clearance observed in similar piperidine-4-carboxamides?
Answer:
- Linker modifications : Introducing hydrophilic groups (e.g., hydroxyl, sulfonyl) improves solubility and reduces hepatic clearance .
- Prodrug strategies : Esterification of the carboxamide group enhances bioavailability, as demonstrated in AZD5363 (a kinase inhibitor with similar backbone) .
- PK/PD modeling : Use in silico tools (e.g., SwissADME) to predict logP and CYP450 interactions, prioritizing compounds with logP <3 and low CYP3A4 inhibition .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Answer:
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome-mediated oxidation of the benzyl group) .
- Plasma protein binding : Measure free fraction using equilibrium dialysis; high binding (>95%) may reduce in vivo activity .
- Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target tissues (e.g., brain for neurotropic targets) .
Advanced: What strategies improve selectivity for kinase targets (e.g., Akt, tyrosine kinases) in SAR studies?
Answer:
- Scaffold hopping : Replace the 3-cyanoquinoline with pyrazolo[3,4-d]pyrimidine to reduce off-target effects .
- Substituent tuning : Fluorination at the quinoline 6-position enhances hydrophobic interactions with kinase ATP pockets .
- Co-crystallization studies : Resolve binding modes with target kinases (e.g., PDB: 4EKL) to guide steric bulk adjustments .
Advanced: What in silico approaches predict binding to viral proteases like SARS-CoV-2 PLpro?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with PLpro catalytic cysteine (C111), prioritizing compounds with ΔG < -8 kcal/mol .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds .
- Pharmacophore modeling : Map electrostatic features (e.g., hydrogen bond acceptors aligned with His272/Asn267) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 µM indicating therapeutic potential .
- Kinase inhibition : Use ADP-Glo™ assay for Akt or EGFR kinases; IC₅₀ <100 nM suggests high potency .
- Antiviral activity : Plaque reduction neutralization test (PRNT) for neurotropic alphaviruses (e.g., CHIKV) .
Advanced: How can solubility challenges in formulation be addressed?
Answer:
- Nanoparticle encapsulation : PEG-PLGA nanoparticles improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.1 mg/mL free compound) .
- Salt formation : Hydrochloride salts of the piperidine nitrogen enhance stability in PBS .
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for in vivo dosing .
Advanced: How to validate target engagement in cellular models?
Answer:
- Western blotting : Measure downstream biomarkers (e.g., phosphorylated Akt at Ser473) after treatment .
- Cellular thermal shift assay (CETSA) : Confirm binding to target proteins by thermal stabilization .
- CRISPR knockouts : Compare efficacy in wild-type vs. Akt-knockout cell lines to confirm on-target effects .
Basic: What stability considerations are critical under varying pH and temperature?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
